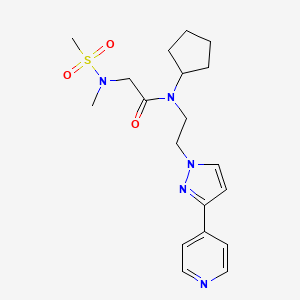

N-cyclopentyl-2-(N-methylmethylsulfonamido)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[methyl(methylsulfonyl)amino]-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3S/c1-22(28(2,26)27)15-19(25)24(17-5-3-4-6-17)14-13-23-12-9-18(21-23)16-7-10-20-11-8-16/h7-12,17H,3-6,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDVJXQCSGGCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N(CCN1C=CC(=N1)C2=CC=NC=C2)C3CCCC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-(N-methylmethylsulfonamido)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including:

- Cyclopentyl ring

- Amide bond

- Pyrazole ring

- Pyridine moiety

These structural components suggest that the compound may interact with various biological targets, influencing multiple pathways.

Research indicates that compounds similar to this compound typically exert their biological effects through:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in inflammatory or metabolic pathways.

- Receptor modulation : It could interact with receptors, potentially altering signaling cascades related to various diseases.

In Vitro Studies

In vitro studies are essential for understanding the biological activity of this compound. Preliminary investigations have shown that it may exhibit:

- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.

- Antimicrobial properties : Potential activity against certain bacterial strains.

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in TNF-alpha levels in macrophages. |

| Study B | Showed antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |

Case Studies

-

Case Study 1: Anti-inflammatory Activity

- In a controlled study, a related compound demonstrated a significant reduction in paw edema in rats induced by carrageenan, indicating potential anti-inflammatory properties.

-

Case Study 2: Antimicrobial Efficacy

- A study assessed the antimicrobial efficacy of a structurally similar compound against various pathogens, revealing effective inhibition at concentrations comparable to those observed for N-cyclopentyl derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group-Based Comparison

The compound shares structural similarities with acetamide derivatives reported in agricultural and medicinal contexts (Table 1).

Table 1: Comparison of Key Structural and Functional Features

*Hypothetical values based on structural analogs and computational predictions.

- Methylsulfonamido vs. Chloro/Methoxy Groups : The target’s sulfonamido group likely improves aqueous solubility (logP ~2.1) compared to the chloro-aryl herbicide (logP ~4.2) in , which is critical for drug bioavailability .

- Pyridinyl-Pyrazole vs.

Hydrogen-Bonding and Crystallography

The pyridinyl-pyrazole and sulfonamido groups in the target compound are likely to form extensive hydrogen-bonding networks, as described in . Such interactions could stabilize its crystal lattice or protein-binding conformations, contrasting with I13’s benzylidene group, which may prioritize hydrophobic interactions .

Research Implications and Limitations

- Data Gaps : Specific biological data (e.g., IC50, solubility) are absent in the evidence; comparisons rely on structural extrapolation. Further experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.